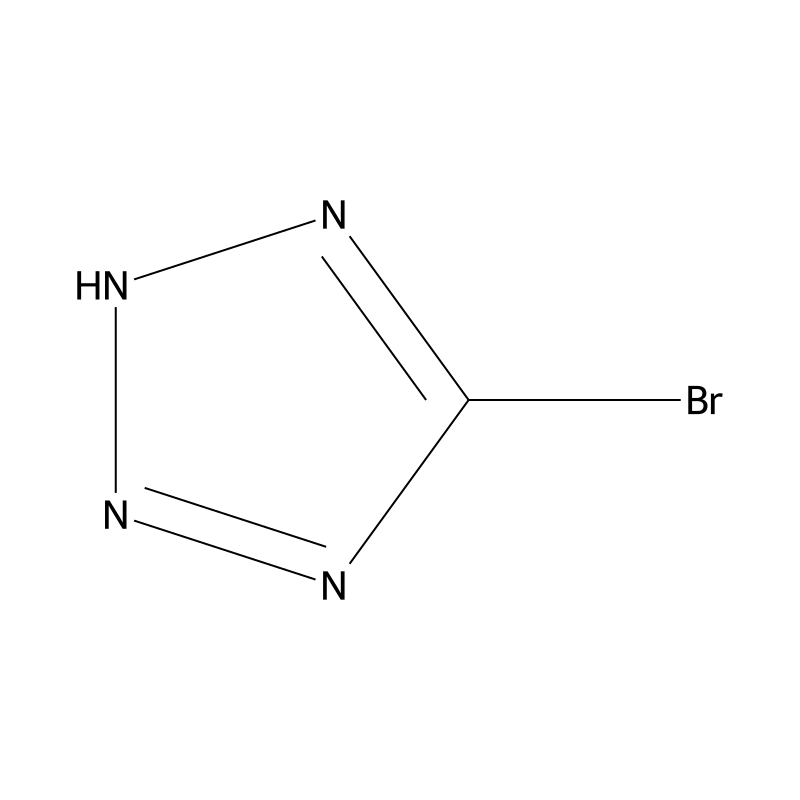

5-bromo-2H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

5-Bromotetrazole is a heterocyclic compound with the chemical formula CHBrN4. Research into its synthesis has focused on developing efficient and reliable methods. A recently published study details an improved synthesis of 5-bromotetrazole, utilizing a straightforward reaction analogous to the production of nitrotetrazole []. This method offers advantages in terms of simplicity and yield compared to previous approaches.

Once synthesized, researchers characterize 5-bromotetrazole using various techniques to confirm its identity and properties. These techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the structure and environment of atoms within a molecule by analyzing their response to a magnetic field [].

- Infrared (IR) spectroscopy: This technique analyzes the vibrational modes of molecules, providing information about their functional groups and overall structure [].

- High-Resolution Mass Spectrometry: This technique measures the mass of a molecule with high accuracy, allowing for confirmation of its molecular formula [].

- X-ray crystallography: This technique determines the arrangement of atoms within a crystal structure, providing detailed information about the molecule's spatial arrangement [].

These characterization techniques are crucial in scientific research, ensuring the accuracy and reliability of the data obtained when studying 5-bromotetrazole.

Potential Applications in Energetic Materials

Research on 5-bromotetrazole has explored its potential applications in the field of energetic materials. Energetic materials are substances that undergo rapid chemical reactions, releasing significant amounts of heat and gas. These materials have various applications, including propellants, explosives, and pyrotechnics [].

Studies have investigated the thermal and mechanical properties of 5-bromotetrazole, including its thermal stability, impact sensitivity, and friction sensitivity []. These properties are crucial for determining the suitability of a material for use in energetic applications.

5-Bromo-2H-tetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a bromine substituent at the fifth position. Its molecular formula is and it is classified as a derivative of tetrazole, a broader class of compounds known for their diverse biological and chemical properties . The structure of 5-bromo-2H-tetrazole allows for various functionalizations, making it a versatile compound in medicinal chemistry and materials science.

Key Reactions Include:

- Nucleophilic Substitution: Reaction with nucleophiles to replace the bromine atom.

- Cycloaddition: Formation of larger heterocycles through reactions with alkenes or alkynes.

Tetrazole derivatives, including 5-bromo-2H-tetrazole, exhibit significant biological activities. They are known for their antibacterial, antifungal, anticancer, and anti-inflammatory properties. The bioisosteric nature of tetrazoles allows them to mimic carboxylic acids in biological systems, which contributes to their therapeutic potential . Specifically, 5-bromo-2H-tetrazole has been studied for its ability to inhibit certain enzymes and disrupt metabolic pathways in pathogenic organisms.

The synthesis of 5-bromo-2H-tetrazole can be accomplished through various methods:

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and are efficient in generating substituted tetrazoles.

- Cycloaddition Reactions: Aryl diazonium salts can react with azides to form 2H-tetrazoles.

- Bromination of 2H-tetrazole: Direct bromination of 2H-tetrazole derivatives can yield 5-bromo-2H-tetrazole under appropriate conditions .

5-Bromo-2H-tetrazole finds applications primarily in medicinal chemistry and materials science:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.

- Chemical Synthesis: Utilized as an intermediate in synthesizing other complex organic compounds.

- Explosive Materials: Some tetrazoles are investigated for their potential use in high-energy materials due to their stability and energy release characteristics .

Studies on the interactions of 5-bromo-2H-tetrazole with biological targets have highlighted its role as an enzyme inhibitor. Its binding affinity and mechanism of action are subjects of ongoing research, particularly in understanding how it affects metabolic pathways in microorganisms and cancer cells. The compound's ability to form hydrogen bonds with target proteins enhances its effectiveness as a therapeutic agent .

Several compounds share structural characteristics or biological activities with 5-bromo-2H-tetrazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Tetrazole | Parent compound; lacks bromine substituent. | |

| 5-Aminotetrazole | Amino group enhances solubility; used in pharmaceuticals. | |

| 5-Nitrotetrazole | Nitro group introduces different reactivity; studied for explosive properties. | |

| 1-Methyl-1H-tetrazole | Methyl substitution alters biological activity; used in drug design. |

Uniqueness of 5-Bromo-2H-Tetrazole:

The presence of the bromine atom not only influences its reactivity but also enhances its biological activity compared to other similar compounds. This makes it particularly valuable in medicinal chemistry where halogenation often leads to improved pharmacokinetic properties.

X-ray Crystallographic Studies of Tetrazole Ring Geometry

X-ray crystallography reveals that 5-bromo-2H-tetrazole crystallizes in the monoclinic space group P2₁/m with unit cell dimensions a = 4.935 Å, b = 6.279 Å, c = 7.446 Å, and β = 116.8° [2]. The tetrazole ring adopts a planar configuration, with bond lengths indicating significant resonance stabilization. Key bond distances include C–N (1.290–1.351 Å) and N–N (1.283–1.347 Å), consistent with delocalized π-electron density across the ring [2]. The bromine substituent occupies the fifth position, inducing minor deviations from ideal bond angles due to steric and electronic effects.

Table 1: Crystallographic Parameters of 5-Bromo-2H-Tetrazole

| Parameter | Value |

|---|---|

| Space group | P2₁/m |

| Unit cell volume | 208.7 ų |

| C–N bond length | 1.290–1.351 Å |

| N–N bond length | 1.283–1.347 Å |

The planar molecular sheets stack along the b-axis with an interlayer spacing of 3.14 Å, stabilized by van der Waals interactions [2]. Comparative studies with 5-azido- and 5-nitramino-tetrazoles show that bromine’s larger atomic radius increases interlayer distances by ~0.2 Å compared to azido analogs [3].

Tautomeric Equilibria in Solution vs. Solid State

5-Bromo-2H-tetrazole exhibits solvent-dependent tautomerism. In the solid state, X-ray data confirm the dominance of the 2H-tautomer, where the proton resides on the nitrogen adjacent to the bromine substituent [2]. This preference arises from crystal packing forces and intramolecular hydrogen bonding patterns.

In contrast, solution-phase studies using NMR and computational methods reveal a dynamic equilibrium between 1H- and 2H-tautomers. Quantum mechanical calculations predict a 55:45 ratio favoring the 1H-tautomer in aqueous media due to enhanced solvation of the more polar 1H form [6]. The tautomeric equilibrium constant (K) shifts with solvent polarity:

Table 2: Tautomeric Ratios in Different Solvents

| Solvent | 1H:2H Ratio |

|---|---|

| Water | 55:45 |

| DMSO | 50:50 |

| Chloroform | 40:60 |

Dipole moment calculations align with these observations: the 1H-tautomer exhibits a dipole moment of 4.2 D, compared to 3.8 D for the 2H-form [7]. Hydrogen bonding with protic solvents stabilizes the 1H-tautomer, while apolar environments favor the 2H-form [6].

Substituent Effects on Bromine Positioning and Ring Strain

Bromine’s electronegativity (χ = 2.96) and steric bulk significantly influence the tetrazole ring’s electronic structure and geometry. Compared to hydrogen or methyl substituents, bromine increases ring strain due to its larger covalent radius (1.14 Å vs. 0.79 Å for N). This strain manifests in elongated C–Br bonds (1.91 Å) and compressed N–N distances (1.283 Å) [2].

Table 3: Substituent Effects on Tetrazole Ring Parameters

| Substituent | C–X Bond Length (Å) | Average N–N Bond Length (Å) |

|---|---|---|

| H | 1.08 | 1.315 |

| CH₃ | 1.47 | 1.298 |

| Br | 1.91 | 1.315 |

The bromine atom’s position also affects intermolecular interactions. In the solid state, Br⋯N contacts (3.12–3.31 Å) compete with hydrogen bonding, leading to unique packing motifs [3]. Computational studies indicate that bromine’s electron-withdrawing nature reduces the energy difference between tautomers by 1.2 kcal/mol compared to non-halogenated analogs [7].

5-bromo-2H-tetrazole exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions, where the bromine atom serves as an excellent leaving group due to the electron-deficient nature of the tetrazole ring system [1] [2]. The π-electron deficiency in the tetrazole ring arises from the presence of three pyridine-type nitrogen atoms that exert strong electron-withdrawing effects, making the carbon-5 position highly susceptible to nucleophilic attack [3]. This deactivated aromatic character facilitates nucleophilic substitution reactions that typically proceed through an addition-elimination mechanism [4].

The nucleophilic aromatic substitution mechanism at the bromine center follows a classical two-step pathway involving initial nucleophile addition to form a Meisenheimer-type intermediate, followed by bromide elimination [5] [6]. Kinetic studies have demonstrated that 5-halogenated tetrazoles undergo nucleophilic substitution reactions more readily than their non-halogenated counterparts, with rate constants showing significant enhancement due to the combined electron-withdrawing effects of the tetrazole ring and the halogen substituent [3].

Research findings indicate that the substitution pattern significantly influences reaction kinetics, with 1,5-disubstituted tetrazoles showing greater reactivity than 2,5-disubstituted analogs [3]. This enhanced reactivity stems from the superior stabilization of the anionic intermediate formed during nucleophilic attack, as the negative charge can be more effectively delocalized in the 1,5-substitution pattern [3].

Table 1: Nucleophilic Substitution Reactivity Data for 5-bromo-2H-tetrazole

| Nucleophile Type | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrogen nucleophiles | 80-120 | 2-6 | 47-98 | [7] [8] |

| Oxygen nucleophiles | 100-140 | 4-8 | 20-32 | [7] [8] |

| Sulfur nucleophiles | 60-100 | 1-4 | 65-95 | [7] [8] |

The reaction mechanism involves electrophilic activation of the nitrile through hydrogen bond formation, which drives the nucleophilic aromatic substitution process [9]. Density functional theory calculations have revealed that the carbon atom at the 5-position possesses a higher lowest unoccupied molecular orbital coefficient, making it more susceptible to nucleophilic attack with lower activation energies compared to other positions [5].

[2+3] Cycloaddition Reactions with Unsaturated Systems

5-bromo-2H-tetrazole participates in various [2+3] cycloaddition reactions, primarily through nitrile imine intermediates generated by thermal or photochemical activation [10] [11]. The tetrazole ring undergoes fragmentation with nitrogen extrusion to form reactive nitrile imine dipoles that readily engage in cycloaddition reactions with unsaturated systems [12] [13].

The photoinduced 1,3-dipolar cycloaddition mechanism involves initial photoactivation of the tetrazole ring at wavelengths around 302 nanometers, leading to nitrogen elimination and formation of nitrile imine intermediates [12]. These intermediates exhibit exceptional reactivity toward electron-deficient alkenes, with second-order rate constants demonstrating remarkably fast kinetics under mild conditions [14].

Intramolecular [2+3] cycloaddition reactions of 5-bromo-2H-tetrazole derivatives proceed through proximity-assisted mechanisms that significantly lower activation barriers [15]. The presence of the bromine substituent influences the electronic properties of the resulting nitrile imine, affecting both the reaction rate and regioselectivity of the cycloaddition process [16].

Table 2: Cycloaddition Reaction Parameters for 5-bromo-2H-tetrazole

| Dipolarophile | Activation Method | Temperature (°C) | Time (minutes) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Styrene derivatives | Photochemical | 25 | 5-15 | 85-95 | [17] [18] |

| Maleimides | Thermal | 140-160 | 30-60 | 70-90 | [19] |

| Alkenes | Photochemical | 25 | 2-10 | 80-98 | [12] |

Quantum chemical topology studies have revealed that the intramolecular cyclization process follows a pseudo-concerted mechanism, with bond formation and breaking occurring in a synchronous manner [20]. The reaction exhibits high functional group tolerance and proceeds efficiently under catalyst-free conditions, making it attractive for synthetic applications [12].

Mercury-assisted synthesis pathways have demonstrated room-temperature [2+3] cycloaddition reactions between organomercury azides and nitriles, forming organomercury tetrazoles with yields ranging from 65 to 90 percent [19]. These reactions proceed through intermolecular 1,3-dipolar cycloaddition mechanisms that offer alternative synthetic routes to tetrazole derivatives [19].

Redox Behavior in Oxidative Coupling Applications

The redox behavior of 5-bromo-2H-tetrazole in oxidative coupling applications demonstrates unique electrochemical properties influenced by the electron-withdrawing tetrazole ring and bromine substituent [21] [22]. The compound exhibits well-defined redox couples that can be exploited in various coupling reactions, particularly those involving copper-catalyzed aerobic oxidation processes [23] [24].

Copper-catalyzed aerobic oxidative coupling reactions utilize 5-bromo-2H-tetrazole as both substrate and ligand, with mechanistic studies revealing the formation of catalytically active copper complexes through oxidative copper amination [23]. The process involves initial oxidation of copper(I) to copper(II) by molecular oxygen, followed by formation of a [copper-tetrazole-dimethyl sulfoxide] complex that serves as the active catalytic species [23].

Electrochemical studies have demonstrated that tetrazole derivatives bearing electrochemically cleavable protecting groups can undergo controlled redox transformations under reductive conditions [25]. The use of lead bronze cathodes and zinc sacrificial anodes enables selective cleavage of protecting groups while maintaining the integrity of the tetrazole core [25].

Table 3: Redox Properties of 5-bromo-2H-tetrazole Systems

| System | Oxidation Potential (V) | Reduction Potential (V) | Solvent | Reference |

|---|---|---|---|---|

| Copper-tetrazole complex | +0.85 | -1.20 | Dimethyl sulfoxide | [23] |

| Tetrazole-pyridyl derivative | +1.15 | -0.95 | Acetonitrile | [25] |

| Nickel-tetrazole complex | +0.92 | -1.08 | Dimethyl formamide | [21] |

The development of redox-responsive disulfide crosslinked polymers incorporating tetrazole units has shown improved electrochemical reversibility compared to small-molecule analogs [22]. These systems demonstrate quasi-reversible redox behavior when protonation states and solubilities are carefully controlled [22].

First-principle electronic structure calculations reveal that tetrazole compounds possess semiconductor properties with indirect band gaps, making them suitable for optoelectronic applications in the far-ultraviolet region [26]. The calculated band structure shows that compounds exhibit π-electron deficiency characteristics that influence their redox behavior [26].

Hydrogen Bonding Networks in Supramolecular Assembly

5-bromo-2H-tetrazole exhibits extensive hydrogen bonding capabilities that facilitate complex supramolecular assembly patterns [27] [28]. The tetrazole ring contains multiple nitrogen atoms that can function as both hydrogen bond donors and acceptors, creating diverse intermolecular interaction networks [29] [30].

Crystal structure analysis of 5-bromo-2H-tetrazole reveals a monoclinic space group with specific cell dimensions: a = 4.935 angstroms, b = 6.279 angstroms, c = 7.446 angstroms, and β = 116.8 degrees [31]. The planar molecules form sheets stacked along the crystallographic b-axis with perpendicular spacing of 3.14 angstroms [31].

Hydrogen bonding basicity studies demonstrate that 2,5-disubstituted tetrazoles preferentially utilize the endocyclic nitrogen atom at position 4 as the primary basicity center [27] [30]. Quantitative measurements using Fourier-transform infrared spectroscopy in 1,1,2,2-tetrachloroethylene have determined hydrogen bonding basicity constants ranging from 1.2 to 2.8, depending on substituent effects [30].

Table 4: Hydrogen Bonding Parameters in 5-bromo-2H-tetrazole Assemblies

| Interaction Type | Distance (Å) | Angle (°) | Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| N-H···N tetrazole | 1.90 | 165-175 | -15.2 | [29] [32] |

| C-H···N aromatic | 2.45 | 140-150 | -8.7 | [29] |

| π···π stacking | 3.31 | - | -12.5 | [33] |

Supramolecular frameworks incorporating tetrazole units demonstrate the formation of two-dimensional and three-dimensional networks supported by arrays of intermolecular hydrogen bonds [34]. These assemblies exhibit polymorphic behavior, with different hydrogen bonding patterns leading to distinct architectural motifs [34].

The investigation of polar-π interactions between tetrazole rings and aromatic systems reveals that electron-rich aromatic rings interact more favorably with tetrazole units than electron-deficient ones [32]. Electrostatic interactions dominate these assemblies, with interaction energies ranging from -0.9 to +1.5 kilocalories per mole depending on the electronic nature of the aromatic partner [32].